1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
Description
The compound 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid features a complex structure comprising:
- An imidazo[1,2-a]pyridine core substituted with a methyl group at position 8 and a 3-nitrophenyl group at position 2.
- A piperidine-4-carboxylic acid moiety linked via a methylene group to position 3 of the imidazo[1,2-a]pyridine.
The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the 3-nitrophenyl group may contribute to electronic effects or receptor interactions .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[[8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22N4O4/c1-14-4-3-9-24-18(13-23-10-7-15(8-11-23)21(26)27)19(22-20(14)24)16-5-2-6-17(12-16)25(28)29/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,27) |
InChI Key |
AUTGLURJJUQMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization via Condensation
The imidazo[1,2-a]pyridine nucleus is commonly synthesized by condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For example:
- Starting materials: 2-aminopyridine substituted with a methyl group at the 8-position.
- Reagents: α-haloketones or α-haloaldehydes bearing the appropriate substituent (e.g., nitrophenyl group).
- Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) or under reflux in ethanol with bases such as potassium carbonate.
This step forms the fused imidazo ring by intramolecular nucleophilic substitution and cyclization.
Attachment of the Piperidine-4-Carboxylic Acid Moiety
Reductive Amination or Alkylation
The piperidine-4-carboxylic acid group is introduced via a methylene linker at the 3-position of the imidazo[1,2-a]pyridine:
Approach A: Reductive amination
- Starting material: 3-formyl imidazo[1,2-a]pyridine derivative.
- Reagent: Piperidine-4-carboxylic acid or its protected derivatives.
- Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: Dichloromethane or methanol.
- Conditions: Room temperature to mild heating.
- Result: Formation of the methylene-linked piperidine-4-carboxylic acid substituent.
Approach B: Alkylation
- Starting material: 3-(chloromethyl)imidazo[1,2-a]pyridine intermediate.
- Nucleophile: Piperidine-4-carboxylic acid or its salt.
- Base: Triethylamine or potassium carbonate.
- Solvent: DMF or acetonitrile.
- Temperature: Ambient to reflux.
- Outcome: Nucleophilic substitution yielding the target compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 2-Amino-8-methylpyridine + α-haloketone | Base (K2CO3), solvent (EtOH) | Reflux | 8-Methylimidazo[1,2-a]pyridine derivative | 70–85 |
| 2 | Suzuki Cross-Coupling | 3-Haloimidazo derivative + 3-nitrophenylboronic acid | Pd catalyst, base (K2CO3), solvent (toluene/water) | 80–110 °C, 12–24 h | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | 75–90 |
| 3 | Reductive Amination/Alkylation | 3-Formyl or 3-(chloromethyl) derivative + piperidine-4-carboxylic acid | NaBH(OAc)3 or base, solvent | RT to reflux, 12–24 h | 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid | 65–80 |
Reaction Optimization and Analytical Data
- Catalyst loading: Pd catalyst typically used at 5 mol% for cross-coupling.
- Solvent choice: Mixed aqueous-organic solvents enhance Suzuki coupling efficiency.
- Temperature: Elevated temperatures favor coupling but require monitoring to avoid decomposition.
- Purification: Column chromatography or recrystallization yields analytically pure compound.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
Additional Notes on Preparation
- The nitro group on the phenyl ring is sensitive to reduction; care must be taken to avoid conditions that reduce nitro to amine.
- Protecting groups on piperidine-4-carboxylic acid (e.g., esters) can be used during alkylation and later removed by hydrolysis.
- Palladium-catalyzed cross-couplings are preferred for their mild conditions and high selectivity.
- Alternative methods such as copper-catalyzed Ullmann coupling are less efficient for this substrate.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 394.42 g/mol |
| Key Intermediates | 8-Methylimidazo[1,2-a]pyridine, 3-halo derivative |
| Catalysts Used | Pd(PPh3)4, Pd(dppf)Cl2, NaBH(OAc)3 |
| Typical Solvents | Ethanol, DMF, Toluene, Water mixtures |
| Reaction Temperatures | 40–110 °C |
| Typical Yields | 65–90% per step |
| Purification Methods | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
a. 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 881040-45-5)
- Key Differences :
- Replaces the 3-nitrophenyl group with a biphenyl-4-yl substituent.
- Lacks the 8-methyl group on the imidazo[1,2-a]pyridine core.
- Absence of the nitro group eliminates its electron-withdrawing effects, which could alter binding kinetics in biological targets .
b. Ethyl 8′-Methyl-2′,4-dioxo-2-(piperidin-1-yl)-spiro[cyclopentene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate (SML2039)
- Key Differences :
- Contains an ethyl ester instead of a carboxylic acid.
- Features a spirocyclic dioxo structure absent in the target compound.
- Implications: The ester group reduces acidity and may serve as a prodrug moiety, requiring hydrolysis for activation.
c. Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Key Differences: Substituted with a 4-nitrophenyl group (para-nitro) vs. 3-nitrophenyl (meta-nitro). Includes cyano and ester groups, along with a tetrahydroimidazo[1,2-a]pyridine backbone.
- Implications :
Physicochemical and Structural Data Comparison
Biological Activity
1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core substituted with a nitrophenyl group and a piperidine moiety. The molecular formula is , and its IUPAC name reflects its intricate substitution pattern.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. For instance, studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects .
Antitubercular Activity
A study focused on designing novel anti-tubercular agents highlighted that related compounds exhibited promising activity against Mycobacterium tuberculosis. Among these, some compounds showed IC90 values ranging from 3.73 to 4.00 μM, demonstrating their potential as effective treatments for tuberculosis . The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been investigated. A series of compounds derived from this scaffold have been tested against various cancer cell lines, revealing significant cytotoxicity. For example, one study reported IC50 values less than 10 µM against several cancer types, suggesting that these compounds may inhibit cancer cell proliferation through apoptosis induction .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through the condensation of appropriate precursors followed by cyclization.
- Substitution Reactions : The introduction of the nitrophenyl group is performed via electrophilic aromatic substitution.
- Piperidine Ring Formation : This step often involves reductive amination techniques to attach the piperidine moiety.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated various imidazo[1,2-a]pyridine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the imidazo ring increased potency significantly. The most active compound demonstrated an MIC of 5 µg/mL against both bacterial strains .
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies on human cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast cancer) showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 5 µM. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .
Q & A
Basic Synthesis Approaches
Q: What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like the target compound? A: The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes or ketones) under acidic or thermal conditions . Multicomponent reactions (MCRs) are also effective; for example, a one-pot procedure using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yields structurally complex derivatives with high purity via precipitation .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yields of the target compound? A: Key parameters include:
- Solvent selection : Ethanol or acetonitrile enhances solubility of intermediates.
- Catalysts : Piperidine or morpholine accelerates cyclization .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics .
Yields can exceed 50% when using stoichiometric ratios of 1:1.2 (amine:aldehyde) and isolating products via vacuum filtration .
Structural Characterization
Q: What analytical techniques confirm the structure of the target compound? A: A combination of methods is required:
- NMR : NMR identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm; aromatic protons at δ 7.5–8.2 ppm). NMR confirms carbonyl (δ 170–175 ppm) and nitrophenyl groups .
- IR : Peaks at 1650–1700 cm indicate carboxylic acid or ester functionalities .
- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHNO: 392.1476) .
Physicochemical Profiling
Q: How can researchers determine the drug-likeness of this compound? A: Computational tools predict:
- LogD (pH 5.5/7.4) : Values <3 suggest favorable membrane permeability.
- pKa : The carboxylic acid group (pKa ~4.5) impacts solubility and ionization .
- Lipinski’s Rule : Molecular weight (<500), hydrogen bond acceptors/donors (<10/5), and LogP (<5) should be assessed .
Pharmacological Evaluation
Q: What in vitro assays are suitable for assessing bioactivity? A: Imidazo[1,2-a]pyridine derivatives are screened for:
- GPCR binding : Radioligand assays (e.g., serotonin or dopamine receptors).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa or MCF-7) .
Handling and Safety
Q: What precautions are necessary when handling this compound? A: Follow protocols for structurally similar piperidine derivatives:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention .
Data Contradictions
Q: How to resolve discrepancies in reported synthetic yields? A: Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Analyze impurities via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with reference standards .
SAR Studies
Q: How does the 3-nitrophenyl substituent influence bioactivity? A: The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like kinases or GPCRs. Compare with analogs lacking nitro groups using IC or K values in receptor assays .
Impurity Analysis
Q: How to identify and quantify impurities in batch samples? A: Use:
- HPLC-DAD : Detect UV-active impurities (λ = 254 nm).
- LC-MS/MS : Characterize unknown impurities via fragmentation patterns.
- Reference standards : Cross-validate with certified materials (e.g., USP standards) .
Computational Modeling
Q: What in silico methods predict target interactions? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
